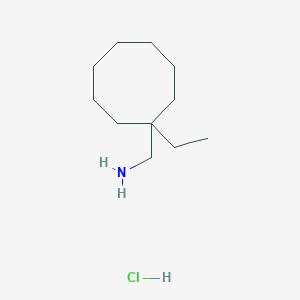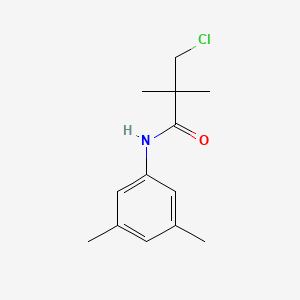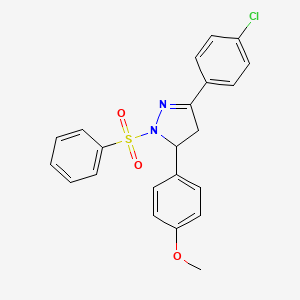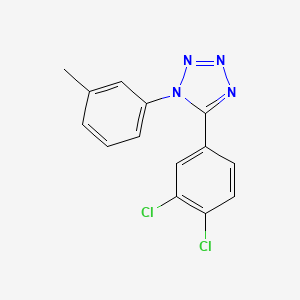
N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-phenoxyacetamide” is a complex organic compound. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl ring, which is a six-membered carbon ring . The compound also has a methylsulfonyl group and a phenoxyacetamide group attached to it.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridazine and phenyl rings, the methylsulfonyl group, and the phenoxyacetamide group. The arrangement of these groups in the molecule would determine its three-dimensional structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure.Applications De Recherche Scientifique
Antimicrobial Properties
Compounds incorporating the sulfamoyl moiety, similar to the structure of N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-phenoxyacetamide, have been synthesized with the aim of evaluating their potential as antimicrobial agents. A study by Darwish et al. (2014) focused on the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety suitable for use as antimicrobial agents. This involved the synthesis of 2-pyridone derivatives, chromene derivatives, and hydrazone derivatives among others, all of which showed promising in vitro antibacterial and antifungal activities E. Darwish, A. M. Abdel Fattah, F. Attaby, Oqba N. Al-Shayea, International Journal of Molecular Sciences, 2014.
Synthesis and Evaluation of Novel Compounds
Research has also delved into the synthesis and biological evaluation of novel compounds containing a sulfonamido moiety with antibacterial potential. Azab et al. (2013) aimed to synthesize new heterocyclic compounds containing a sulfonamido moiety suitable as antibacterial agents, leading to the production of pyran, pyridine, and pyridazine derivatives with high antibacterial activities M. E. Azab, M. Youssef, E. A. El-Bordany, Molecules, 2013.
Herbicidal Activities
The exploration of compounds with a pyridazine backbone extends into herbicidal activities as well. Xu et al. (2012) synthesized novel 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, demonstrating significant herbicidal activity. This suggests the potential agricultural applications of such compounds, highlighting the versatility of the pyridazine scaffold in synthesizing compounds with varied biological activities Han Xu, You-Quan Zhu, Xiao-mao Zou, B. Liu, Yong Wang, Fang-zhong Hu, Hua-zheng Yang, Pest management science, 2012.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-27(24,25)19-12-11-17(21-22-19)14-7-9-15(10-8-14)20-18(23)13-26-16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNLFFNBJVEWMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2756942.png)


![(Z)-3-[5-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]-2-cyano-N-prop-2-enylprop-2-enamide](/img/structure/B2756948.png)

![6-Oxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2756952.png)
![(Z)-ethyl 2-(benzoylimino)-5-oxo-1-phenethyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2756954.png)
![1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2756955.png)
![N-[(1-Phenylimidazol-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2756956.png)

![Ethyl 4-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-4-oxobutanoate](/img/structure/B2756958.png)

![(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2756960.png)